Pyridoxal phosphate

Enzymology Biochemistry Protein Reconstitution

Researchers requiring maximal PLP-dependent apoenzyme activation face hidden liabilities when substituting non-phosphorylated B6 vitamers. Pyridoxal phosphate (PLP, CAS 853645-22-4) is the immediate, active cofactor form-eliminating rate-limiting cellular phosphorylation and competitive inhibition from inactive intermediates like PNP. - Full enzyme activation achieved at only 5 equivalents of PLP vs. 15 for PNP and 54 for PMP, yielding significant cost and reproducibility advantages. - Light-sensitive; supplied with specific storage and handling guidelines (-20°C, protect from light) to maintain cofactor integrity, essential for accurate HPLC/LC-MS calibration.

Molecular Formula C8H10NO6P
Molecular Weight 247.14 g/mol
CAS No. 853645-22-4
Cat. No. B162695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxal phosphate
CAS853645-22-4
SynonymsPhosphate, Pyridoxal
Pyridoxal 5 Phosphate
Pyridoxal 5-Phosphate
Pyridoxal P
Pyridoxal Phosphate
Pyridoxal-P
Molecular FormulaC8H10NO6P
Molecular Weight247.14 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C=O)COP(=O)(O)O
InChIInChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)
InChIKeyNGVDGCNFYWLIFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityAppreciable
28 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Pyridoxal Phosphate (PLP) CAS 853645-22-4: Essential Active Vitamin B6 Cofactor Procurement Guide


Pyridoxal phosphate (PLP), also designated as pyridoxal 5′-phosphate (P5P), is the principal biologically active vitamer of vitamin B6 [1]. It serves as an indispensable cofactor for over 140 distinct enzymatic reactions, primarily governing amino acid metabolism, neurotransmitter synthesis (including dopamine and serotonin), and sphingolipid biosynthesis . PLP is distinguished from its related vitamers—pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM)—by its immediate, pre-activated coenzymatic state, which does not require prior phosphorylation for catalytic function [2].

Cofactor State Pre-activated PLP, no phosphorylation required Immediate catalytic function
Enzyme Scope Supports >140 PLP-dependent enzymes Amino acid, neurotransmitter, sphingolipid pathways
Procurement Logic Select when active cofactor is essential; avoid non-phosphorylated substitutes Research models, enzyme reconstitution, analytical reference

Why Substituting Pyridoxal Phosphate (PLP) with Pyridoxine (PN) or Pyridoxamine (PM) Fails: Evidence of Functional Incomparability


Procuring the non-phosphorylated precursors pyridoxine (PN) or pyridoxal (PL) as alternatives to the active cofactor pyridoxal phosphate (PLP) introduces critical, often hidden, functional and bioprocessing liabilities. Substitution bypasses the cellular phosphorylation machinery, which is a rate-limiting step in cofactor activation [1]. This leads to intracellular accumulation of competitive, inactive phosphorylated intermediates like pyridoxine 5′-phosphate (PNP) that directly antagonize PLP-dependent enzymes [2]. Furthermore, the differential non-specific binding of these precursors to hemoglobin and other proteins in complex biological matrices, such as blood lysates, drastically alters their net effective cofactor activity, rendering simple molar substitution strategies ineffective and scientifically invalid [3].

Target: Pyridoxal Phosphate (PLP)
Typical Substitutes: Pyridoxine (PN) / Pyridoxal (PL)
Activation Liability
PLP is the active coenzyme; PN and PL require rate-limiting intracellular phosphorylation, introducing kinetic variability and delayed activity.
Inhibitory Metabolite Buildup
PN generates pyridoxine phosphate (PNP), a competitive antagonist that can directly inhibit PLP-dependent enzymes.
Non-Specific Binding
Differential binding of PN/PL to hemoglobin and other proteins in complex matrices distorts apparent cofactor activity; simple molar substitution is invalid.

Quantitative Evidence Guide for Pyridoxal Phosphate (PLP) Selection Over Analogs


Enzyme Reconstitution Efficiency: PLP vs. Pyridoxine Phosphate (PNP) and Pyridoxamine Phosphate (PMP)

In a direct head-to-head comparison of coenzyme reconstitution efficiency with E. coli glutamate apodecarboxylase, pyridoxal phosphate (PLP) demonstrated vastly superior stoichiometric efficiency. Only 5 equivalents of PLP were required to fully restore catalytic activity and optical properties of the apoenzyme, whereas 15 equivalents of pyridoxine phosphate (PNP) and 54 equivalents of pyridoxamine phosphate (PMP) were needed to achieve complete saturation of binding sites and hexameric reconstitution [1].

Reconstitution Efficiency
Head-to-head
5 eq (PLP) vs 15 eq (PNP) vs 54 eq (PMP)
Reported 3.0–10.8-fold higher stoichiometric efficiency for PLP
E. coli glutamate apodecarboxylase, pH 6.0; spectrophotometric and CD titration
Enzymology Biochemistry Protein Reconstitution

Thermal Stability in Processing: PLP vs. Pyridoxal (PL) and Pyridoxine (PN)

A cross-study analysis of thermal degradation kinetics reveals a clear stability hierarchy among B6 vitamers. Pyridoxine (PN) is the most stable non-phosphorylated form, being 2.5- to 3.5-fold more stable than pyridoxal (PL) and pyridoxamine (PM) [1]. Critically, pyridoxal 5′-phosphate (PLP) is approximately 1.5- to 2-fold less stable than its own non-phosphorylated counterpart, PL [2]. This differential lability must be accounted for in any thermal processing or formulation context.

Thermal Stability Ranking
Cross-study comparable
PN (most stable) > PL > PLP
PLP is 1.5–2× less thermally stable than PL; temperature control is critical
Casein-based model food systems; kinetic degradation analysis
Food Science Chemical Stability Process Chemistry

Photostability Under Laboratory Light: PL vs. PN vs. PM (Supporting PLP Handling)

A direct comparison of non-phosphorylated B6 vitamer photostability under standard laboratory light reveals a distinct liability gradient. After 15 hours of exposure at pH 6-7, pyridoxal (PL) retention was only 55%, compared to 66% for pyridoxine (PN) and 47% for pyridoxamine (PM) at pH 8 [1]. While this study did not include PLP, the known aldehydic properties of PLP, which are more pronounced than in free PL [2], strongly suggest it is at least as photolabile as PL. This necessitates stringent light protection protocols for PLP solutions, contrasting with the relatively more robust PN.

Photostability Context
Class-level inference
PLP inferred ≤55% retention under light (based on PL data)
Light-protected handling and storage strongly recommended
No direct PLP photostability measurement; inferred from PL photolability and aldehydic properties
Analytical Chemistry Stability Laboratory Best Practices

Cellular Rescue of Pathogenic Enzyme Variants: PLP/PL vs. Pyridoxine (PN)

In a direct head-to-head study on rescuing folding-defective variants of alanine:glyoxylate aminotransferase (AGT) in primary hyperoxaluria type I cellular models, supplementation with pyridoxal (PL) or pyridoxamine (PM) was more effective than the standard therapy, pyridoxine (PN) [1]. This is mechanistically attributed to the fact that PN supplementation elevates intracellular pyridoxine phosphate (PNP) levels, which then competes with PLP for apoenzyme binding, forming an inactive AGT-PNP complex. In contrast, PL and PM supplementation bypasses PNP accumulation and directly elevates intracellular levels of the active cofactors PLP and PMP [2].

Cellular Enzyme Rescue
Head-to-head
PL/PM more effective than PN in rescuing misfolded AGT variants
PN may elevate competitive PNP, potentially reducing PLP efficacy in disease-model cells
Primary hyperoxaluria type I cellular models; F152I and G170R AGT mutations
Pharmacogenomics Cell Biology Enzyme Therapy

Substrate Preference of PLP Phosphatase: PLP vs. PNP vs. PMP

The enzyme pyridoxal phosphate phosphatase, responsible for dephosphorylating B6 vitamers, exhibits a distinct substrate preference. The order of preference is PLP > pyridoxine 5′-phosphate (PNP) > pyridoxamine 5′-phosphate (PMP) [1]. This class-level inference highlights that within the cellular milieu, PLP is the preferred target for this regulatory enzyme, suggesting a higher metabolic turnover and a more central role in vitamin B6 homeostasis compared to its phosphorylated counterparts.

Phosphatase Preference
Class-level
PLP > PNP > PMP
PLP is the central regulatory node in cellular B6 metabolism
Substrate preference based on similarity; context-dependent
Enzymology Metabolism Cofactor Recycling

Binding Affinity to Transaminases: PLP Kd Modulation by Active Site Architecture

While not a direct vitamer-to-vitamer comparison, this evidence highlights that the functional utility of PLP is exquisitely sensitive to the molecular environment of its binding pocket. In a comparative study of homologous transaminases (HeTA, CvTA, PfTA), a single amino acid substitution (e.g., V124N in CvTA) resulted in a significant decrease in the dissociation constant (Kd) for PLP and enhanced thermal stability [1]. This underscores that PLP's performance is not a generic property but is heavily modulated by specific enzyme interactions, a nuance that is often lost when considering less specific cofactor analogs or precursors.

Binding Context
Supporting evidence
Single amino acid substitution alters PLP Kd and thermal stability
PLP cofactor efficacy depends on specific enzyme active-site architecture
Homologous transaminase study; not directly comparable to vitamer substitution
Structural Biology Biocatalysis Protein Engineering

Optimal Research and Industrial Applications for Pyridoxal Phosphate (PLP) Based on Quantitative Differentiation


In Vitro Enzyme Reconstitution and Apoenzyme Activation Assays

For protocols requiring maximal and rapid activation of PLP-dependent apoenzymes, such as in vitro reconstitution of glutamate decarboxylase or transaminases, PLP is the superior choice. Direct evidence shows that only 5 equivalents of PLP are needed for full activation, compared to 15 for PNP and 54 for PMP [1]. This translates to significant cost savings and higher assay reproducibility by using the most stoichiometrically efficient cofactor.

Pharmacological Studies on PLP-Dependent Enzyme Deficiencies (e.g., Primary Hyperoxaluria Type I)

In cellular and in vivo models of diseases caused by misfolding or deficiency of PLP-dependent enzymes, PLP or its direct precursors (pyridoxal, pyridoxamine) should be prioritized over pyridoxine (PN). Research demonstrates that PN supplementation elevates the competitive inhibitor PNP, which can worsen enzyme activity, whereas PL/PM supplementation bypasses this and directly boosts active cofactor levels [2]. For studies aiming to rescue enzyme function, PLP or PL/PM are mechanistically superior.

Biocatalytic Processes with Engineered PLP-Dependent Enzymes

In industrial biocatalysis using engineered transaminases, the choice of PLP as a cofactor is non-negotiable. Studies show that even single amino acid changes in the PLP-binding pocket can dramatically alter Kd and thermal stability [3]. Using a generic B6 source could lead to suboptimal cofactor loading, reduced operational stability, and lower product yields. PLP ensures the specific, high-affinity interaction required for optimized biocatalytic performance.

Analytical Method Development and Reference Standard Preparation

For developing quantitative HPLC or LC-MS methods for vitamin B6 analysis, PLP must be used as a distinct reference standard. Its thermal (1.5- to 2-fold less stable than PL) [4] and photolytic properties necessitate specific, light-protected handling and storage conditions (e.g., -20°C, low-actinic glassware) [5]. Attempting to substitute with more stable PN will lead to inaccurate calibration and underestimation of active cofactor levels in complex samples like plasma or tissue extracts.

Application
Selection Property
Validation Focus
In vitro apoenzyme reconstitution assays
Pre-activated cofactor; reported high stoichiometric efficiency over non-phosphorylated phosphates
Reported reconstitution endpoint efficiency
Enzyme deficiency research models (e.g., hyperoxaluria type I cellular models)
Bypasses inhibitory PNP accumulation; elevates active PLP/PMP levels
Reported enzyme rescue response over PN
Biocatalytic process development with PLP-dependent enzymes
Specific high-affinity cofactor interaction; environment-sensitive Kd
Enzyme-cofactor binding characterization and thermal stability assays
Analytical reference standard for B6 vitamer quantification
Distinct thermal and photolability profile; requires controlled handling
Method validation under light-protected and temperature-controlled conditions

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